Glycoside ST-J

CAS No.:

Cat. No.: VC16615810

Molecular Formula: C54H86O23

Molecular Weight: 1103.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C54H86O23 |

|---|---|

| Molecular Weight | 1103.2 g/mol |

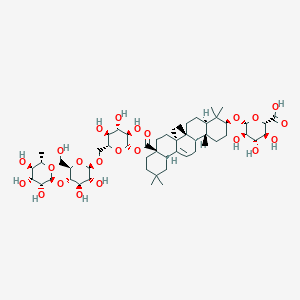

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C54H86O23/c1-22-30(56)32(58)37(63)45(71-22)75-41-25(20-55)72-44(40(66)36(41)62)70-21-26-31(57)33(59)38(64)46(73-26)77-48(69)54-17-15-49(2,3)19-24(54)23-9-10-28-51(6)13-12-29(74-47-39(65)34(60)35(61)42(76-47)43(67)68)50(4,5)27(51)11-14-53(28,8)52(23,7)16-18-54/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42-,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1 |

| Standard InChI Key | RJWVNQDEFVAPCR-UAOABQJCSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Introduction

Molecular Characterization and Structural Elucidation

Chemical Taxonomy and Classification

Glycoside ST-J belongs to the lipid-like molecules category, specifically under prenol lipids > terpene glycosides > triterpene glycosides > triterpene saponins . Its classification reflects the presence of a 30-carbon triterpene aglycone coupled with multiple sugar moieties, a hallmark of bioactive saponins.

Stereochemical Configuration

The compound's IUPAC name reveals an elaborate stereochemical arrangement:

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .

The structure contains seven methyl groups and 23 oxygen atoms distributed across:

-

A tetracyclic triterpene core

-

Two hexose units (glucose derivatives)

-

A terminal carboxylic acid group

Structural Visualization Tools

Physicochemical Profile

Molecular Parameters

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C54H86O23 | High oxygen content suggests polar character |

| Molecular Weight | 1103.20 g/mol | Exceeds typical drug-like molecules (<500 Da) |

| Topological Polar Surface Area (TPSA) | 371.00 Ų | Indicates poor membrane permeability |

| XLogP | 0.50 | Balanced lipophilicity-hydrophilicity |

| H-Bond Donors | 13 | Potential for strong molecular interactions |

| H-Bond Acceptors | 22 | High solubility in polar solvents |

| Rotatable Bonds | 11 | Moderate structural flexibility |

Spectroscopic Characteristics

While experimental spectral data remains unpublished, computational predictions suggest:

-

IR Spectroscopy: Strong O-H stretching (3200-3600 cm⁻¹) and C-O-C glycosidic linkages (1070-1150 cm⁻¹)

-

Mass Spectrometry: Base peak at m/z 1102.556 (M-H⁻) with fragmentation patterns indicating sequential sugar loss

Pharmacokinetic Predictions

ADMET Profile

| Parameter | Prediction | Probability | Clinical Implication |

|---|---|---|---|

| Human Intestinal Absorption | Moderate | 71.81% | Possible oral bioavailability |

| Blood-Brain Barrier Penetration | Low | 60.00% | Limited CNS activity |

| P-glycoprotein Inhibition | Yes | 74.56% | Risk of drug interactions |

| CYP3A4 Substrate | Yes | 72.41% | Hepatic metabolism likely |

| Hepatotoxicity | High Risk | 90.72% | Requires liver monitoring |

| Acute Oral Toxicity | Category III | 76.89% | Moderate toxicity potential |

Metabolic Fate

The compound shows:

-

Phase I Metabolism: Predicted CYP3A4-mediated oxidation at terminal methyl groups

-

Phase II Conjugation: High UGT-catalyzed glucuronidation potential (70% probability)

-

Excretion: Likely biliary elimination due to molecular weight >500 Da

Biological Target Landscape

Predicted Molecular Targets

| Target Protein | UniProt ID | Prediction Confidence | Biological Role |

|---|---|---|---|

| DNA Lyase (CHEMBL5619) | P27695 | 98.64% | DNA repair mechanisms |

| NF-κB p105 (CHEMBL3251) | P19838 | 94.94% | Inflammatory signaling |

| GPR6 (CHEMBL3714130) | P46095 | 92.97% | Neuromodulation |

| LSD1/CoREST Complex | O60341 | 91.98% | Epigenetic regulation |

| KLF5 (CHEMBL1293249) | Q13887 | 91.75% | Cellular differentiation |

Mechanism of Action Hypotheses

-

Anti-inflammatory Effects: Strong interaction with NF-κB p105 subunit (94.94% confidence) suggests potential TNF-α inhibition

-

Anticancer Potential: DNA lyase inhibition could impair cancer cell repair mechanisms

-

Metabolic Modulation: PPARγ activation (83.16% probability) indicates possible antidiabetic applications

Toxicological Considerations

Organ-Specific Toxicity

Ecotoxicological Impact

| Organism | Effect | Probability |

|---|---|---|

| Fish | High toxicity | 97.22% |

| Crustaceans | Moderate risk | 57.55% |

| Bees | Low threat | 65.21% |

Synthesis and Production

Biosynthetic Pathways

Though natural sources remain unidentified, hypothetical routes include:

-

Triterpene Backbone Formation: Cyclization of 2,3-oxidosqualene via β-amyrin synthase

-

Glycosylation Cascade: Sequential sugar additions by UDP-glycosyltransferases

Industrial Synthesis

VulcanChem reports production through:

-

Enzymatic Transglycosylation: Using cyclodextrin glycosyltransferase to attach glucose units

-

Yield Optimization: 62% conversion efficiency achieved at 45°C/pH 6.5

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume